1-Tosyl-2,3-dihydroquinolin-4(1H)-one

Anticancer Cytotoxicity Leukemia

1-Tosyl-2,3-dihydroquinolin-4(1H)-one (CAS 14278-37-6) is a strategic procurement choice for medicinal chemistry and drug discovery programs targeting multidrug-resistant cancers. The N-tosyl group is essential for generating 3-methylidene derivatives that exhibit sub-micromolar IC50 values and a 30-fold selectivity for cancer cells over healthy cells, a therapeutic window not achievable with non-sulfonylated or phenylsulfonyl analogs. Procure this high-purity intermediate to ensure reproducible synthesis of potent ABCB1 transporter inhibitors and to establish a reliable baseline for SAR exploration of N1-sulfonyl substituents.

Molecular Formula C16H15NO3S
Molecular Weight 301.4 g/mol
CAS No. 14278-37-6
Cat. No. B1267752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tosyl-2,3-dihydroquinolin-4(1H)-one
CAS14278-37-6
Molecular FormulaC16H15NO3S
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=CC=CC=C32
InChIInChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)21(19,20)17-11-10-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3
InChIKeyGQAKYOFBASLWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tosyl-2,3-dihydroquinolin-4(1H)-one (CAS 14278-37-6): Procurement Specifications and Core Scaffold Profile for Pharmaceutical Intermediates


1-Tosyl-2,3-dihydroquinolin-4(1H)-one (CAS 14278-37-6), also known as 1,2-dihydro-1-tosylquinoline-4(3H)-one, is a sulfonamide-protected dihydroquinolinone derivative . This white crystalline solid possesses a molecular formula of C16H15NO3S and a molecular weight of 301.36 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, primarily recognized for its role as a synthetic precursor to a class of 3-methylidene derivatives that exhibit potent cytotoxic activity [1]. The presence of the tosyl (p-toluenesulfonyl) group is not merely a passive protecting functionality; it critically modulates the electronic properties and lipophilicity of the quinolinone core, thereby directly influencing the resulting biological activity and solubility profile compared to unprotected or alkyl-substituted analogs [2].

Why Generic 2,3-Dihydroquinolin-4(1H)-one Derivatives Cannot Substitute for 1-Tosyl-2,3-dihydroquinolin-4(1H)-one in Advanced SAR Studies


Generic substitution within the dihydroquinolinone family is not feasible due to the profound impact of the N1-substituent on both the synthetic accessibility of advanced pharmacophores and the resulting biological profile. The specific tosyl group in 1-Tosyl-2,3-dihydroquinolin-4(1H)-one is essential for executing key synthetic transformations, such as the Horner-Wadsworth-Emmons (HWE) olefination used to generate 3-methylidene derivatives, which are critical for potent anticancer activity [1]. Furthermore, direct comparative studies demonstrate that the nature of the sulfonyl group significantly alters the selectivity profile: while the tosyl analog exhibits a 30-fold higher selectivity for cancer cells over healthy cells, a related phenylsulfonyl analog shows only a 5-fold selectivity [2]. Therefore, the use of a different sulfonyl group or a non-sulfonylated analog would result in a different chemical entity with non-comparable reactivity and an unpredictable, likely inferior, therapeutic index [2].

Quantitative Differentiation of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one: Head-to-Head Comparisons in Cytotoxic Potency, Selectivity, and ABCB1 Transporter Inhibition


Cytotoxic Potency: Sub-Micromolar Activity of 3-Methylidene Derivative Against Multiple Cancer Cell Lines

Derivatives synthesized from 1-Tosyl-2,3-dihydroquinolin-4(1H)-one demonstrate potent sub-micromolar cytotoxic activity. The study reports that the 3-methylidene-1-tosyl derivatives achieved IC50 values mostly below 1 µM against the NALM-6 and HL-60 leukemia cell lines, and the MCF-7 breast cancer cell line [1]. This quantitative performance establishes a clear potency benchmark for the tosyl-protected scaffold, which is not achievable with the unmodified 2,3-dihydroquinolin-4(1H)-one core that lacks the reactive exocyclic double bond necessary for this level of activity.

Anticancer Cytotoxicity Leukemia Breast Cancer

Therapeutic Window: 30-Fold Selectivity for Cancer Cells over Healthy Cells Validated in HL-60 vs. HUVEC Model

The tosyl-containing analog AJ-374, derived from 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, exhibits a 30-fold lower cytotoxicity towards healthy human umbilical vein endothelial cells (HUVEC) compared to its potent activity against HL-60 leukemia cells . This 30-fold selectivity window is a critical differentiator. In contrast, a structurally similar analog with a phenylsulfonyl group (instead of a tosyl group) demonstrated only a 5-fold selectivity for HL-60 cells over HUVEC cells [1]. This head-to-head comparison of selectivity ratios directly links the tosyl substitution to a superior safety margin.

Selectivity Therapeutic Index Cancer Toxicity

Overcoming Drug Resistance: Potent ABCB1 Transporter Inhibition by 3-Methylidene-1-tosyl Derivatives

A significant challenge in oncology is multidrug resistance, often mediated by the ABCB1 (P-glycoprotein) efflux pump. Two analogs derived from the 1-tosyl-2,3-dihydroquinolin-4(1H)-one scaffold were identified as strong ABCB1 transporter inhibitors [1]. By inhibiting this pump, these compounds can prevent the efflux of co-administered chemotherapeutics like doxorubicin, thereby potentially resensitizing resistant cancer cells. While the non-tosylated dihydroquinolinone core is not reported to possess this activity, the tosylated 3-methylidene derivatives have demonstrated this specific, high-value mechanism.

Drug Resistance ABCB1 P-glycoprotein Multidrug Resistance

Strategic Application Scenarios for 1-Tosyl-2,3-dihydroquinolin-4(1H)-one in Medicinal Chemistry and Anticancer Research


Lead Optimization for Selective Anticancer Agents

The core application of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one is as a validated precursor for developing selective anticancer leads. Procurement of this specific compound enables research programs to synthesize and explore the 3-methylidene-1-tosyl series. The quantitative evidence that these derivatives exhibit sub-micromolar IC50 values across multiple cancer types and a 30-fold selectivity for cancer over healthy cells (HL-60 vs. HUVEC) makes it a strategic starting point for lead optimization campaigns focused on improving the therapeutic index. Projects aiming for this level of potency and selectivity must begin with this specific intermediate, as the N-tosyl group is critical for achieving the documented safety margin.

Development of ABCB1 (P-gp) Inhibitors for Overcoming Multidrug Resistance

This compound is a key intermediate for generating a class of ABCB1 transporter inhibitors. Research programs specifically targeting multidrug-resistant (MDR) cancers can use this material to synthesize analogs that have been shown to strongly inhibit ABCB1 activity [1]. The ability of these tosyl-based derivatives to block drug efflux pumps is a differentiated mechanism of action not reported for other simple dihydroquinolinones. Procuring this compound is therefore a targeted strategic move for any research group investigating combination therapies to resensitize resistant tumors to standard-of-care chemotherapeutics like doxorubicin.

Synthetic Methodology Development and Chemical Biology Tool Generation

The well-documented, multi-step synthetic route starting from this compound, involving Horner-Wadsworth-Emmons olefination to install the 3-methylidene group [2], positions it as an ideal substrate for academic and industrial labs developing new synthetic methods or creating novel chemical biology probes. The compound's established reactivity profile and the availability of high-purity commercial material (e.g., 95%+ purity with QC documentation including NMR, HPLC, and GC) ensures reproducibility and facilitates downstream functionalization. This makes it a reliable building block for generating diverse libraries of sulfonylated quinolinones for target identification and validation studies.

Structure-Activity Relationship (SAR) Studies on Quinolinone Sulfonamides

The distinct biological performance of the tosyl group compared to the phenylsulfonyl analog (30-fold vs. 5-fold selectivity) underscores the need for rigorous SAR exploration around the N1-sulfonyl moiety. Procurement of the pure tosyl variant is the first step in any SAR campaign designed to understand how sulfonyl substituents influence lipophilicity, hydrogen-bonding, and ultimately, target engagement and cellular selectivity. This specific compound provides the essential baseline from which to evaluate other N-substituted analogs, making it an indispensable tool for medicinal chemists in this field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Tosyl-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.